3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol

Physicochemical characterization LogP Drug-likeness

3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol (CAS 110690-16-9) is a synthetic benzenepropanol derivative with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. The compound is characterized by an ortho-substituted phenyl ring bearing a 1-hydroxyethyl group and a 3-hydroxypropyl chain on adjacent positions.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 110690-16-9
Cat. No. B025801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol
CAS110690-16-9
SynonymsBenzenepropanol, 2-(1-hydroxyethyl)- (9CI)
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1CCCO)O
InChIInChI=1S/C11H16O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7,9,12-13H,4,6,8H2,1H3
InChIKeyRIJUMYIJQXFPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol (CAS 110690-16-9): Chemical Class and Foundational Properties


3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol (CAS 110690-16-9) is a synthetic benzenepropanol derivative with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol [1]. The compound is characterized by an ortho-substituted phenyl ring bearing a 1-hydroxyethyl group and a 3-hydroxypropyl chain on adjacent positions [1]. Its topological polar surface area (TPSA) is 40.5 Ų, with 2 hydrogen bond donors and 2 acceptors, and a computed logP of 1.4 [1]. The compound is commercially available from multiple chemical suppliers, typically at a purity of 95% . It is primarily utilized as a research chemical and a synthetic intermediate in organic synthesis .

Why Generic Substitution Falls Short for 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol: The Ortho-Disubstitution and Physicochemical Specificity Gap


Superficial structural similarity within the benzenepropanol class does not translate to functional equivalence when procuring this compound for research or synthetic applications [1]. The ortho-disubstitution pattern of 3-[2-(1-hydroxyethyl)phenyl]propan-1-ol creates a unique spatial and electronic environment that differentiates its physicochemical properties from both unsubstituted and mono-substituted analogs [1]. Specifically, the combination of a polar, hydrogen-bonding hydroxyethyl group ortho to a flexible hydroxypropyl chain influences logP, polar surface area, and conformational flexibility in ways that simple in-class analogs cannot replicate [1]. These properties directly impact solubility, permeability, and intermolecular interaction potential, rendering generic substitution inadequate for experimental designs that depend on the compound's precise physicochemical profile for structure–activity relationship (SAR) studies or synthetic route fidelity [1][2]. The limited public bioactivity data further underscores that functional equipoise cannot be assumed; each structural variant must be independently validated.

Quantitative Differentiation Evidence for 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol: A Comparator-Based Analysis


Enhanced Hydrophilicity and Polar Surface Area Versus the Unsubstituted Parent Compound 3-Phenylpropan-1-ol

3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol demonstrates a significantly lower computed logP (1.4) and a larger topological polar surface area (TPSA, 40.5 Ų) compared to unsubstituted 3-phenylpropan-1-ol (logP 1.9, TPSA 20.2 Ų) [1][2]. It also possesses a higher hydrogen bond donor count (2 vs. 1) and hydrogen bond acceptor count (2 vs. 1), indicating greater hydrophilicity and hydrogen bonding capacity [1][2]. The rotatable bond count is 4 versus 3, respectively, suggesting slightly higher conformational flexibility [1][2].

Physicochemical characterization LogP Drug-likeness Permeability

Molecular Weight and Steric Differentiation from the Phenolic Analog 3-(2-Hydroxyphenyl)propan-1-ol Despite Shared Polar Attributes

Compared to its phenolic analog 3-(2-hydroxyphenyl)propan-1-ol, 3-[2-(1-hydroxyethyl)phenyl]propan-1-ol exhibits a higher molecular weight (180.24 vs. 152.19 g/mol) and a marginally lower logP (1.4 vs. 1.5), while maintaining an identical TPSA (40.5 Ų) and hydrogen bond donor/acceptor count [1][2]. The additional methyl group in the target compound introduces increased steric bulk and alters the electron density of the adjacent carbon, which may influence enzymatic metabolism rates and susceptibility to oxidation compared to the simpler phenol [1][2].

Molecular weight Steric effects SAR Metabolism prediction

Commercially Stated Purity as a Procurement Differentiation Factor Against Uncharacterized or Lower-Grade Analogs

Multiple commercial suppliers specify a baseline purity of 95% for this compound . In contrast, many structurally related benzenepropanol analogs are offered at lower or unspecified purities, particularly when sourced as bulk industrial intermediates rather than research-grade chemicals . The stated purity enables direct use in quantitative structure–activity studies and synthetic applications where stoichiometric precision is required, without the need for additional purification .

Purity specification Quality control Procurement Research-grade chemical

Optimal Application Scenarios for 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol Based on Its Physicochemical Profile


Ortho-Disubstituted Building Block for Medicinal Chemistry SAR Exploration

The ortho-relationship between the hydroxyethyl and hydroxypropyl groups creates a unique contiguous polar surface, making this compound a valuable scaffold for probing the effects of dual hydrogen-bonding substituents on receptor binding or enzyme inhibition [1]. Its logP of 1.4 places it within the desirable range for CNS drug-like molecules, while the TPSA of 40.5 Ų is below the threshold typically associated with poor blood-brain barrier penetration [1]. Researchers designing CNS-active analogs can leverage the compound’s balance of hydrophilicity and permeability as a starting point for lead optimization, particularly when compared to less polar or more lipophilic analogs [1].

Intermediate for the Synthesis of Chiral Secondary Alcohol Libraries

The 1-hydroxyethyl group introduces a chiral center that can be exploited in the stereoselective synthesis of enantiopure derivatives . As a diol with both primary and secondary alcohol functionalities, the compound can be selectively protected or oxidized to generate aldehydes, ketones, or esters in a regioselective manner . Its high purity specification ensures that downstream synthetic transformations proceed with predictable stoichiometry, a critical requirement for library synthesis and process chemistry .

Physicochemical Probe for Solubility and Formulation Studies

The combination of moderate logP (1.4) and a relatively small molecular weight (180.24 g/mol) makes this compound an excellent tool for studying the impact of ortho-disubstitution on aqueous solubility and dissolution rate [1]. Formulation scientists can compare its solubility profile directly to 3-phenylpropan-1-ol (logP 1.9) and 3-(2-hydroxyphenyl)propan-1-ol (logP 1.5) to quantitate the effect of incremental polarity on solubility enhancement, thereby informing co-solvent selection for poorly soluble drug candidates [1][2].

Reference Standard for Analytical Method Development in Related Substance Testing

The structural uniqueness of the ortho-disubstituted benzenepropanol core allows this compound to serve as a well-resolved reference marker in HPLC, LC-MS, or GC-MS methods aimed at detecting structurally related impurities or degradants . Its defined physicochemical descriptors (hydrogen bond donors/acceptors, TPSA) facilitate predictable chromatographic behavior, enabling method developers to rationally select stationary phases and mobile phase conditions for maximum resolution from potential process-related impurities [1].

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